2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS No.:
Cat. No.: VC13501698
Molecular Formula: C11H16N4
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine -](/images/structure/VC13501698.png)
Specification
Molecular Formula | C11H16N4 |
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Molecular Weight | 204.27 g/mol |
IUPAC Name | 2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine |
Standard InChI | InChI=1S/C11H16N4/c1-2-6-15(5-1)11-13-8-9-7-12-4-3-10(9)14-11/h8,12H,1-7H2 |
Standard InChI Key | DMEUFUZHNTUFFK-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=NC=C3CNCCC3=N2 |
Canonical SMILES | C1CCN(C1)C2=NC=C3CNCCC3=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Substitution Patterns
The compound features a pyrido[4,3-d]pyrimidine scaffold, a fused bicyclic system comprising a pyridine ring (positions 1–4) and a pyrimidine ring (positions 5–8). The "5,6,7,8-tetrahydro" designation indicates partial saturation of the pyridine ring, resulting in a tetrahydropyridine moiety. At position 2, a pyrrolidin-1-yl group () is attached, contributing to the molecule’s basicity and conformational flexibility .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 240.74 g/mol |
CAS Number | 1260764-61-1 |
Hydrogen Bond Donors | 2 (NH groups) |
Hydrogen Bond Acceptors | 4 (N atoms) |
The dihydrochloride salt form enhances solubility in aqueous media, a critical factor for bioavailability in drug development .
Synthetic Methodologies
Condensation and Cyclization Strategies
A common route involves condensing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyrrolidine-1-carboxamidine. This reaction forms the bicyclic di-one intermediate, which is subsequently chlorinated using to yield 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine . Further functionalization at positions 2 and 4 is achieved via nucleophilic aromatic substitution (SAr) or Buchwald–Hartwig coupling .
Example Synthesis Pathway:
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Condensation: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate + pyrrolidine-1-carboxamidine → bicyclic di-one.
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Chlorination: Treatment with introduces chlorine at positions 2 and 4.
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Substitution: Reaction with -BOC piperazine or prolinol derivatives modifies the C2 and C4 positions .
Reductive Amination for Side Chain Diversification
Reductive amination of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine with aldehydes introduces aryl-methyl groups at position 7, enhancing pharmacological diversity .
Biological Activity and Mechanisms
Kinase Inhibition
Derivatives of this scaffold exhibit potent inhibition of receptor tyrosine kinases, particularly Axl and Mer. ER-001259851-000, a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine analog, demonstrates selective Axl inhibition (IC < 10 nM) with minimal Mer activity, avoiding retinal toxicity associated with dual inhibitors .
Anticancer Applications
The tetrahydropyridopyrimidine core is integral to covalent KRAS inhibitors like MRTX849, which binds irreversibly to cysteine 12 in the switch-II pocket, disrupting oncogenic signaling . Structural analogs of 2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine may exploit similar mechanisms for targeting RAS-driven cancers.
Table 2: Biological Profiles of Select Derivatives
Compound | Target | IC (nM) | Selectivity |
---|---|---|---|
ER-001259851-000 | Axl | <10 | >100-fold vs Mer |
MRTX849 | KRAS | 0.03–0.05 | Covalent binding |
Pharmacological Optimization
Metabolic Stability Enhancements
Early analogs faced challenges such as rapid hepatic clearance. Introducing fluorine atoms or modifying the piperidine/pyrrolidine substituents improved metabolic stability. For example, replacing labile ether linkages with carbamates reduced CYP450-mediated oxidation .
Solubility and Permeability
The dihydrochloride salt form enhances aqueous solubility, addressing poor membrane permeability observed in neutral analogs. Prodrug strategies, such as esterification of hydroxyl groups, further optimize bioavailability .
Future Directions
Expanding Therapeutic Indications
Beyond oncology, this scaffold’s modularity supports exploration in neurological disorders (e.g., 5-HT receptor modulation) and infectious diseases (e.g., folate pathway inhibition) .
Structure-Activity Relationship (SAR) Studies
Systematic SAR analyses are needed to delineate the impact of:
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Position 7 substituents: Aryl-methyl groups vs. alkyl chains.
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Degree of saturation: Fully aromatic vs. tetrahydropyridine cores.
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Pyrrolidine modifications: Ring expansion to piperidine or incorporation of heteroatoms.
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